molecular formula C20H23NO3 B1203225 N-Methyl-3-piperidyl benzilate CAS No. 3321-80-0

N-Methyl-3-piperidyl benzilate

Cat. No.: B1203225
CAS No.: 3321-80-0
M. Wt: 325.4 g/mol
InChI Key: ZBEILXWHVSVDBN-UHFFFAOYSA-N

Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex organic esters containing piperidine ring systems. The primary IUPAC name for this compound is (1-methylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate. This nomenclature accurately reflects the structural components of the molecule, including the N-methylated piperidine ring system and the benzilate ester functionality.

An alternative IUPAC nomenclature designation recognized in chemical databases is 1-Methylpiperidin-3-yl hydroxy(diphenyl)acetate. This naming convention emphasizes the hydroxy-substituted diphenylacetic acid portion of the molecule esterified to the 3-position of the N-methylpiperidine ring. The systematic Chemical Abstracts Service nomenclature provides another formal designation: Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-3-piperidinyl ester.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O. The International Chemical Identifier provides comprehensive structural information: InChI=1S/C20H23NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18,23H,8,13-15H2,1H3.

The molecular architecture consists of a six-membered piperidine ring with methyl substitution at the nitrogen atom, connected via an ester linkage to benzilate, which contains two phenyl groups attached to the same carbon atom along with a hydroxyl group. This structural arrangement creates a compound with distinct conformational properties and specific binding characteristics for muscarinic receptors.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service Registry Number for this compound is 3321-80-0. This unique identifier serves as the primary reference for chemical databases and regulatory documentation worldwide. The European Community number designation is 222-033-1, providing additional regulatory identification within European chemical classification systems.

Several alternative designations and code names have been assigned to this compound throughout its research and development history. The designation JB-336 represents one of the most widely recognized alternative names. This code name originates from early research programs and continues to appear in scientific literature and chemical databases. Another historical designation is LBJ, which has been used in specific research contexts.

Additional nomenclature variations include systematic chemical names that emphasize different structural aspects of the molecule. These include 1-Methyl-3-piperidyl benzilate, Benzilic acid, 1-methyl-3-piperidyl ester, and 3-Piperidinol, 1-methyl-, benzilate (ester). The compound also appears in literature under the designation N-Methyl-3-hydroxypiperidine benzilate, which emphasizes the hydroxyl functionality present in the precursor piperidine derivative.

International chemical identification systems provide additional unique identifiers, including the Unique Ingredient Identifier 3A5HM769QX and the DSSTox Substance Identification number DTXSID2046258. The ChEMBL database assigns the identifier CHEMBL139948 for pharmaceutical and biological activity databases.

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is C20H23NO3, indicating a composition of twenty carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculations show slight variations depending on the precision of atomic mass calculations, with values reported as 325.40 g/mol, 325.4015, and 325.408. These variations reflect different levels of precision in atomic mass calculations and rounding conventions used by various chemical databases.

Mass spectrometry data for this compound provides detailed fragmentation patterns that support structural identification and purity assessment. The compound exhibits characteristic fragmentation under electron ionization conditions, as documented in the National Institute of Standards and Technology mass spectrometry database. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the calculated molecular weight.

Predicted collision cross-section data provides additional analytical parameters for the compound under various ionization conditions. These measurements include values for different adduct formations: [M+H]+ at m/z 326.175 with predicted collision cross-section of 177.9 Ų, [M+Na]+ at m/z 348.157 with 180.7 Ų, and [M-H]- at m/z 324.161 with 183.5 Ų. Additional adduct formations include [M+NH4]+ at m/z 343.202 with 188.7 Ų, [M+K]+ at m/z 364.131 with 176.6 Ų, and various other ionization products with their corresponding collision cross-section values.

The mass spectrometry fragmentation pattern reveals characteristic losses and rearrangements typical of benzilate esters. Key fragmentation pathways include the loss of the piperidine portion and characteristic benzilate fragmentation patterns that aid in structural confirmation and analytical identification of the compound in complex mixtures.

Stereochemical Considerations and Isomeric Forms

This compound exhibits specific stereochemical characteristics that influence its molecular behavior and biological activity. The compound is described as racemic, indicating the presence of equal proportions of both enantiomeric forms when synthesized under standard conditions. The stereochemical analysis reveals the presence of one defined stereocenter with a ratio of 0/1, indicating that while a potential stereocenter exists within the molecule, the specific stereochemical configuration may not be definitively established in all synthetic preparations.

The optical activity of the compound is designated as (+/-), confirming the racemic nature of typical synthetic preparations. This racemic composition results from the stereochemistry present at the 3-position of the piperidine ring, where the benzilate ester attachment creates a chiral center. The lack of E/Z centers (0) indicates that geometric isomerism does not contribute to the overall stereochemical complexity of this particular compound.

The piperidine ring system in this compound can adopt different conformational states, with the 3-position substitution pattern influencing the preferred conformations. Research on related piperidyl benzilate compounds suggests that the ester functionality at the 3-position can exist in both axial and equatorial orientations relative to the piperidine ring, with the equatorial conformation generally being more thermodynamically favorable.

Stereochemical considerations become particularly important when considering the biological activity of this compound, as different enantiomers may exhibit varying degrees of receptor binding affinity and biological effects. The racemic nature of standard synthetic preparations means that biological activity measurements typically represent the combined effects of both enantiomeric forms, unless specific enantiomeric separation and evaluation have been performed.

Properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18,23H,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEILXWHVSVDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046258
Record name alpha-Hydroxy-alpha-phenyl-benzeneacetic acid 1-methyl-3-piperidinyl ester
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Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3321-80-0
Record name Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-3-piperidinyl ester
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Record name N-Methyl-3-piperidyl benzilate
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Record name alpha-Hydroxy-alpha-phenyl-benzeneacetic acid 1-methyl-3-piperidinyl ester
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Record name 1-methyl-3-piperidyl benzilate
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Record name N-METHYL-3-PIPERIDYL BENZILATE
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Scientific Research Applications

Muscarinic Acetylcholine Receptor Studies

N-Methyl-3-piperidyl benzilate has been utilized in various studies to map the distribution of muscarinic acetylcholine receptors (mAChRs) in the brain. This application is crucial for understanding cholinergic signaling pathways and their implications in neurological disorders.

  • Radiolabeled Ligands : The compound can be radiolabeled (e.g., with carbon-11) to create positron emission tomography (PET) ligands. Studies have shown that the radiolabeled version, 11C^{11}C-N-methyl-3-piperidyl benzilate, exhibits high binding affinity for mAChRs, making it suitable for in vivo imaging of receptor distribution in primates .
StudyFindings
Evaluation of 11C^{11}C-N-methyl-3-piperidyl benzilateDemonstrated higher uptake in striatum and occipital cortex compared to other brain regions, indicating receptor density .
Comparison with other ligandsShowed better dynamic range of regional uptake differences compared to 11C^{11}C-4-methyl-3-piperidyl benzilate .

Neuropharmacological Research

The compound's anticholinergic properties have led to its investigation in neuropharmacology. It shares structural similarities with other anticholinergic agents and has been evaluated for its effects on cognitive functions and potential therapeutic uses in conditions like schizophrenia and Alzheimer's disease.

Historical Context and Chemical Warfare

This compound is related to chemical warfare agents such as 3-quinuclidinyl benzilate. Its development was part of research into incapacitating agents during the Cold War era, leading to ethical considerations regarding its use and potential for abuse .

Case Studies

Several case studies highlight the implications of this compound in both clinical and experimental settings:

  • Case Study 1 : A study involving conscious monkeys used 11C^{11}C-N-methyl-3-piperidyl benzilate to analyze receptor binding dynamics under various pharmacological conditions. Results indicated that administration of scopolamine reduced receptor binding, providing insights into cholinergic system modulation .
  • Case Study 2 : Historical evaluations of chemical agents at military facilities revealed that this compound was part of a broader investigation into the effects of anticholinergic drugs on human subjects during controlled experiments .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Table 1: Key Properties of N-Methyl-3-piperidyl Benzilate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Relative Potency (vs. BZ) Duration of Action CNS vs. Peripheral Effects Legal Status Key Applications/Findings
This compound C₂₀H₂₃NO₃ 325.40 1x (reference) Shorter-acting CNS-predominant Schedule I (multiple states) PET imaging of mAChR
3-Quinuclidinyl benzilate (BZ) C₂₁H₂₃NO₃ 337.41 5–10x higher Long-acting CNS and peripheral Chemical warfare agent Incapacitating agent in military contexts
N-Ethyl-3-piperidyl benzilate C₂₁H₂₅NO₃ 339.43 ~0.8x Moderate CNS-predominant Schedule I (multiple states) Limited recreational use due to side effects
Benactyzine C₂₀H₂₅NO₃ 327.42 ~0.5x Short-acting Balanced CNS/peripheral Prescription drug (historical) Anxiolytic (discontinued due to toxicity)
Scopolamine C₁₇H₂₁NO₄ 303.35 ~2x higher Moderate CNS and peripheral Prescription drug Motion sickness, delirium in high doses

Structural and Functional Differences

  • N-Methyl vs. N-Ethyl Analogs: Substitution of the methyl group (NMPB) with ethyl (NEPB) reduces potency slightly (~20%) and alters metabolic stability. Both are Schedule I due to hallucinogenic effects .
  • Piperidyl vs. Quinuclidinyl Moieties : BZ’s quinuclidinyl group enhances receptor binding affinity and metabolic resistance, making it 5–10x more potent and longer-acting than NMPB .
  • Benzilate Esters vs. Tropanes : Unlike tropane alkaloids (e.g., scopolamine), benzilate esters like NMPB exhibit greater CNS penetration due to lipophilicity .

Pharmacological and Clinical Findings

  • Receptor Binding : NMPB shows high specificity for mAChR subtypes (M₁/M₃), similar to BZ but with lower affinity. Radiolabeled NMPB ([¹¹C]3-MPB) demonstrated striatal/cerebellar binding ratios >12.6 in primates, confirming CNS selectivity .
  • Metabolic Inhibition : NEPB (EPB) and NMPB analogs inhibit hepatic drug-metabolizing enzymes, prolonging barbiturate sleeping time. NMPB’s inhibitory specificity is intermediate compared to MPDC (more specific) and PIH (less specific) .
  • Abuse Potential: NMPB’s dysphoric side effects (nausea, dry mouth) limit recreational use, unlike classical hallucinogens (e.g., psilocybin) .

Preparation Methods

Esterification with Benzilic Acid

The esterification of N-methyl-3-piperidinol with benzilic acid is achieved via acid-catalyzed nucleophilic acyl substitution. However, the patented method (US2995492A) employs a more efficient approach using N-methyl-3-chloropiperidine and benzilic acid in anhydrous isopropyl alcohol under reflux:

N-Methyl-3-chloropiperidine+Benzilic AcidIsopropanol, ΔN-Methyl-3-piperidyl Benzilate+HCl\text{N-Methyl-3-chloropiperidine} + \text{Benzilic Acid} \xrightarrow{\text{Isopropanol, Δ}} \text{this compound} + \text{HCl}

Experimental Procedure :

  • Reactants : 8 g (0.06 mol) N-methyl-3-chloropiperidine and 13.6 g (0.06 mol) benzilic acid.

  • Solvent : 50 mL anhydrous isopropyl alcohol.

  • Conditions : Reflux for 72 hours.

  • Workup :

    • Remove solvent under reduced pressure.

    • Acidify residue with HCl and extract unreacted benzilic acid using ether.

    • Neutralize aqueous layer, extract product with ether, dry (K2_2CO3_3), and distill under vacuum (175–176°C at 0.03 mm Hg).

  • Yield : 59% (11.5 g).

Alternative Synthetic Routes

Nucleophilic Displacement with Halogenated Intermediates

The reaction of N-methyl-3-chloropiperidine with benzilic acid exemplifies an SN_\text{N}2 mechanism, where the chloride leaving group is displaced by the carboxylate oxygen of benzilic acid. This method avoids the need for coupling agents, though prolonged reflux (3 days) is required for completion.

Radiolabeling for PET Tracers

For neurological imaging, N-[11^{11}C]methyl-3-piperidyl benzilate is synthesized via N-[11^{11}C]methylation of 3-piperidyl benzilate using 11C^{11}\text{C}methyl iodide. Key steps include:

  • Methylation : Reacting 3-piperidyl benzilate with 11C^{11}\text{C}methyl iodide in DMF.

  • Purification : HPLC isolation yields the product with >98% radiochemical purity and specific activity of 500–1000 Ci/mmol.

Optimization and Challenges

Reaction Conditions

  • Solvent Choice : Isopropyl alcohol is preferred due to its high boiling point (82°C) and inertness, minimizing side reactions.

  • Catalysis : Acid catalysts (e.g., HCl) are avoided to prevent ester hydrolysis, though trace HCl from N-methyl-3-chloropiperidine may facilitate proton exchange.

Purification Strategies

  • Distillation : Vacuum distillation effectively isolates the free base (b.p. 175–176°C at 0.03 mm Hg).

  • Salt Formation : Converting the free base to its hydrochloride salt improves stability. For example, dissolving the base in acetone and adding ethereal HCl yields crystalline this compound hydrochloride (m.p. 212–213°C).

Comparative Analysis of Methods

Method Reactants Conditions Yield Purity
AlkylationN-Methyl-3-chloropiperidine + Benzilic AcidIsopropanol, reflux, 72h59%>95% (distilled)
Radiolabeling3-Piperidyl Benzilate + 11C^{11}\text{C}CH3_3IDMF, RT, 5min60–70%>98% (HPLC)

Mechanistic Insights

The rate-determining step in the benzilic acid rearrangement involves phenyl migration, facilitated by electron-withdrawing groups on the aryl ring. In the alkylation method, steric hindrance at the piperidine nitrogen influences reaction kinetics, necessitating prolonged heating for complete conversion .

Q & A

Q. What are the validated methods for synthesizing and characterizing N-Methyl-3-piperidyl benzilate in academic research?

  • Methodology : Synthesis typically involves esterification of benzilic acid with 3-piperidinol followed by N-methylation. Characterization requires high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to confirm purity and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperidine ring substitution pattern and benzilate ester conformation .
  • Data Considerations : Impurity profiling (e.g., residual solvents or byproducts) should follow guidelines from pharmacopeial standards, such as those outlined for related piperidine derivatives in Reference Standards for Pharmaceutical Analysis .

Q. How is this compound used to study muscarinic acetylcholine receptors (mAChRs) in the central nervous system?

  • Methodology : Radiolabeled versions (e.g., tritiated or carbon-14 labeled) are employed in receptor autoradiography or positron emission tomography (PET) to map mAChR distribution in brain tissues. Competitive binding assays with selective antagonists (e.g., atropine) validate receptor specificity .
  • Experimental Design : Dose-response curves in rodent models should account for the compound’s shorter duration of action compared to BZ (3-quinuclidinyl benzilate), requiring precise timing for tissue sampling .

Q. What regulatory considerations apply to handling this compound in laboratory settings?

  • Guidelines : The compound is classified as a controlled substance under multiple jurisdictions (e.g., U.S. Controlled Substances Act, Indiana Code, and Arizona State regulations). Researchers must obtain DEA licensure for procurement and adhere to storage protocols for Schedule I/II analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported potency data for this compound across studies?

  • Methodology : Variability may arise from differences in experimental models (e.g., in vitro vs. in vivo assays) or receptor subtype specificity. Meta-analyses of dose-response data, standardized using the Cheng-Prusoff equation for IC₅₀ normalization, can reconcile discrepancies. Cross-validation with orthogonal techniques (e.g., electrophysiology) is recommended .
  • Case Example : Bajgar et al. (1971) reported lower potency than BZ in behavioral assays, but Takahashi et al. (1999) observed high receptor affinity in autoradiography, highlighting model-dependent outcomes .

Q. What strategies optimize the use of this compound in longitudinal neuropharmacological studies?

  • Methodology : Due to its shorter half-life, sustained delivery systems (e.g., osmotic pumps) or repeated dosing regimens are required for chronic exposure models. Pharmacokinetic profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures stable plasma and brain concentrations .
  • Data Interpretation : Pair kinetic data with behavioral endpoints (e.g., rotorod tests for motor coordination) to correlate receptor occupancy with functional effects .

Q. How does structural modification of this compound influence mAChR subtype selectivity?

  • Methodology : Synthesize analogs with substitutions on the piperidine ring (e.g., N-ethyl or 4-position modifications) and evaluate binding affinity using transfected cell lines expressing M₁–M₅ receptor subtypes. Molecular docking studies (e.g., AutoDock Vina) predict steric and electronic interactions with receptor pockets .
  • Key Finding : The N-methyl group in JB-336 (this compound) reduces potency compared to JB-329 (Ditran-B), suggesting steric hindrance at the receptor interface .

Q. What analytical techniques are critical for identifying metabolites of this compound in preclinical models?

  • Methodology : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies phase I (hydroxylation) and phase II (glucuronidation) metabolites. Comparative metabolomics in cytochrome P450 knockout mice can elucidate enzymatic pathways .

Methodological Challenges and Solutions

Q. How can researchers address interspecies variability in responses to this compound?

  • Approach : Conduct parallel studies in rodents and non-human primates to compare receptor density (via PET) and behavioral outcomes. Use allometric scaling to adjust dosages for translational relevance .

Q. What in vitro models best replicate the anticholinergic effects of this compound?

  • Model Selection : Primary neuronal cultures or organotypic brain slices retain native receptor expression and connectivity. Calcium imaging (e.g., Fluo-4 AM) quantifies mAChR-mediated signaling dynamics .

Q. How do researchers mitigate off-target effects in mAChR studies with this compound?

  • Strategy : Include negative controls (e.g., mAChR knockout models) and co-administer selective antagonists (e.g., pirenzepine for M₁ receptors). RNA interference (siRNA) knockdown further validates target specificity .

Ethical and Safety Considerations

  • Handling Precautions : Use fume hoods and personal protective equipment (PPE) due to potential neurotoxicity. Monitor for anticholinergic syndrome (e.g., tachycardia, delirium) in animal models .
  • Data Transparency : Publish raw binding affinity datasets and pharmacokinetic parameters in open-access repositories to facilitate meta-analyses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-piperidyl benzilate
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-piperidyl benzilate

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